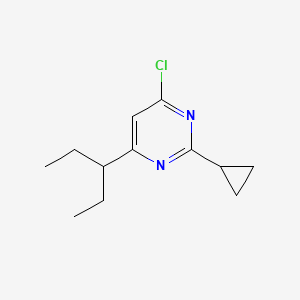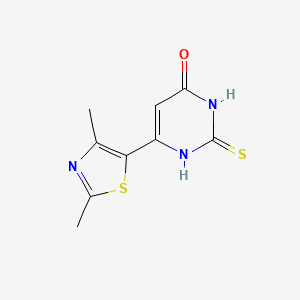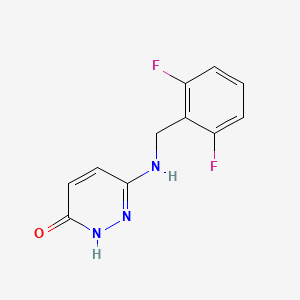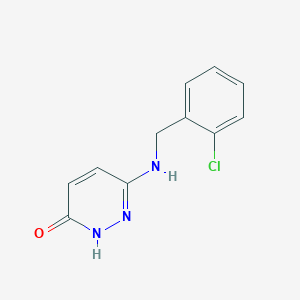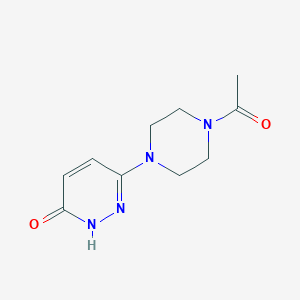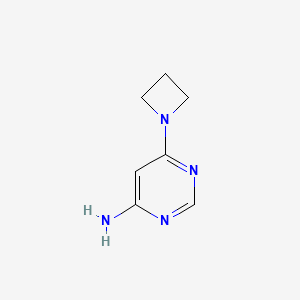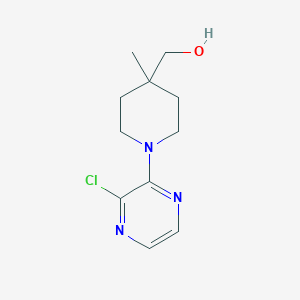
(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol” is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The compound “(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol” has a molecular weight of 144.56 . It is a solid at room temperature and should be stored under an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Compounds
Research has explored the synthesis of various chemical compounds related to (1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol, focusing on the development of new chemical entities with potential biological activities. For instance, studies have demonstrated the synthesis of new derivatives through methods like ultrasonics-promoted synthesis, which offers advantages such as simple work-up procedures, shorter reaction times, and good yields (Trilleras et al., 2013). Moreover, the straightforward synthesis of enantiopure compounds from racemic mixtures highlights innovative approaches to obtaining chiral ligands for catalytic applications, contributing to the advancement of asymmetric synthesis techniques (Alvarez-Ibarra et al., 2010).
Antimicrobial and Antibacterial Activities
Several studies have synthesized compounds structurally related to (1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol with evaluated antimicrobial and antibacterial activities. These activities are significant for the development of new pharmaceutical agents. For example, the synthesis of pyrazole derivatives has been shown to yield compounds with notable antibacterial properties, contributing valuable insights into the design of new antimicrobial agents (Mogilaiah et al., 2009).
Crystal Structure Analysis
Crystal structure analysis of compounds related to (1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol provides foundational knowledge for understanding the molecular conformations and interactions that underlie their physical and chemical properties. This information is crucial for drug design and the development of materials with specific functional attributes (Dong et al., 2009).
Insecticidal Activity
Research has also extended to the synthesis of oxadiazoles derived from related chemical structures, demonstrating insecticidal activities. This opens avenues for the development of new insecticidal compounds that can be used in agriculture and pest control, highlighting the diverse potential applications of these chemical entities (Holla et al., 2004).
Safety And Hazards
The safety information for “(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
[1-(3-chloropyrazin-2-yl)-4-methylpiperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-11(8-16)2-6-15(7-3-11)10-9(12)13-4-5-14-10/h4-5,16H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRXCZFWOJDMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=NC=CN=C2Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



